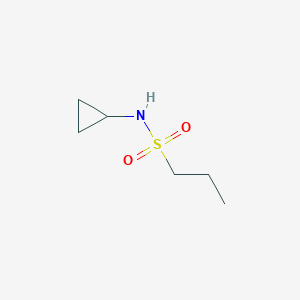

N-cyclopropylpropane-1-sulfonamide

Description

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

N-cyclopropylpropane-1-sulfonamide |

InChI |

InChI=1S/C6H13NO2S/c1-2-5-10(8,9)7-6-3-4-6/h6-7H,2-5H2,1H3 |

InChI Key |

RNQVATLFVKGXOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylpropane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with cyclopropylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Propane-1-sulfonyl chloride+Cyclopropylamine→Propane-1-Sulfonic Acid Cyclopropyl Amide

The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylpropane-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The sulfonic acid group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group may yield sulfonic acid derivatives, while reduction of the amide group may produce amines.

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropylpropane-1-sulfonamide is being investigated for its potential therapeutic effects, particularly in the following areas:

- Antibacterial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties by inhibiting bacterial growth through interference with metabolic pathways.

- Anticancer Activity : Research has shown that derivatives of sulfonamides can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 |

| Compound B | NCI-H358 | 6.48 ± 0.11 |

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing complex molecules. Its ability to participate in various chemical reactions makes it a versatile building block for creating pharmaceuticals and agrochemicals .

Industrial Applications

This compound is also utilized in industrial settings:

- Polymer Production : The compound can be used to create polymers with specific properties, enhancing material performance in various applications.

- Surfactants : Its sulfonamide group contributes to surface-active properties, making it suitable for formulating surfactants used in cleaning products and emulsifiers.

Cardiovascular Activity Study

A study examined the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The results indicated that certain compounds significantly decreased perfusion pressure, suggesting a potential mechanism for cardiovascular modulation.

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |

Antitumor Activity Research

Another study focused on the antitumor properties of sulfonamide derivatives, highlighting their ability to induce apoptosis in cancer cells through multiple pathways.

Mechanism of Action

The mechanism of action of N-cyclopropylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonic acid group can interact with enzymes and proteins, inhibiting their activity. The cyclopropyl amide group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, including antibacterial and anticancer activities.

Comparison with Similar Compounds

Notes on Limitations and Contradictions

- Structural Diversity : While sulfonamides share a common core, substituents drastically alter properties. For example, trifluorobutan-2-yl (target compound) vs. phenyl (Compound B) leads to divergent electronic and steric profiles .

- Functional Group Impact : Carboxamides (Compound C) are less acidic than sulfonamides, limiting their utility in environments requiring strong hydrogen-bond acceptors .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-cyclopropylpropane-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of cyclopropylpropane-1-amine using sulfonic acid derivatives. Key steps include:

- Amine Activation : React the amine with a sulfonyl chloride (e.g., propane-1-sulfonyl chloride) in anhydrous dichloromethane at 0–5°C under nitrogen .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires precise control of stoichiometry (1:1.2 amine-to-sulfonyl chloride ratio) and reaction time (4–6 hours) .

- Validation : Confirm structure via H/C NMR (cyclopropyl protons at δ 0.5–1.2 ppm; sulfonamide S=O stretch at ~1350 cm in IR) .

Q. How can researchers ensure the purity of this compound for in vitro studies?

- Methodological Answer :

- Chromatographic Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–220 nm. Purity >98% is achievable with retention times calibrated against standards .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates low volatile impurities) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data for this compound across solvents?

- Methodological Answer :

- Controlled Solubility Assays : Use shake-flask method with saturated solutions in DMSO, ethanol, and PBS (pH 7.4). Quantify via UV-Vis spectroscopy (λmax ~260 nm) and cross-validate with HPLC .

- Data Interpretation : Account for solvent polarity and hydrogen-bonding effects. For example, lower solubility in PBS may arise from hydrophobic cyclopropane interactions, requiring co-solvents (e.g., 5% DMSO) for biological assays .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated cyclopropane derivatives to identify rate-determining steps (e.g., ring strain vs. sulfonamide leaving group) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies, validated by experimental kinetic data .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, and how should controls be designed?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., para-nitrophenyl derivatives) to test sulfonamide binding to target enzymes (e.g., carbonic anhydrase). Include positive controls (e.g., acetazolamide) and negative controls (DMSO vehicle) .

- Cytotoxicity Screening : Employ MTT assays on HEK293 cells with IC calculations. Normalize data to cell viability controls and validate with duplicate runs .

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions (temperature, solvent purity) and analytical parameters (HPLC gradients, NMR shimming) in detail .

- Data Contradictions : Use tiered validation (e.g., orthogonal analytical techniques) to resolve discrepancies. For example, conflicting NMR peaks may require HSQC or COSY experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.